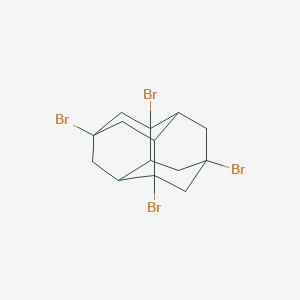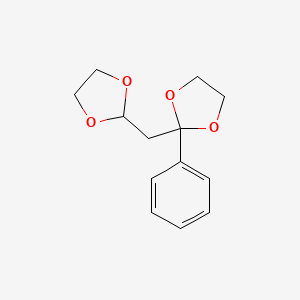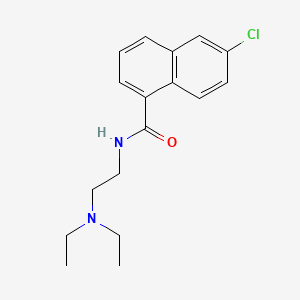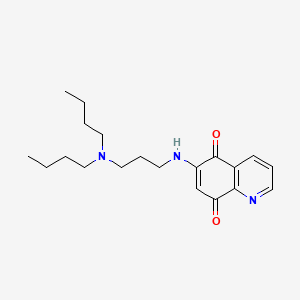
5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a quinolinedione core, which is a bicyclic structure containing two ketone groups, and a dibutylamino propyl side chain attached to the nitrogen atom at the 6th position of the quinolinedione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinolinedione Core: The quinolinedione core can be synthesized through the oxidation of quinoline derivatives. This step often involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Introduction of the Dibutylamino Propyl Side Chain: The dibutylamino propyl side chain is introduced through a nucleophilic substitution reaction. This involves reacting the quinolinedione core with a dibutylamino propyl halide (e.g., dibutylamino propyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- undergoes various chemical reactions, including:
Oxidation: The quinolinedione core can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to hydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Dibutylamino propyl halides, bases such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various quinolinedione derivatives with different functional groups attached to the core structure. These derivatives can exhibit diverse chemical and physical properties, making them useful for different applications.
Wissenschaftliche Forschungsanwendungen
5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit the activity of certain enzymes involved in cell proliferation.
Materials Science: The unique electronic properties of the quinolinedione core make this compound a candidate for use in organic electronics and photovoltaic devices.
Biological Research: It is used as a probe to study the mechanisms of enzyme inhibition and the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- involves its interaction with biological macromolecules such as DNA and proteins. The quinolinedione core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit the activity of enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. These interactions lead to the inhibition of cell proliferation and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Streptonigrin: A natural quinolinedione antibiotic with anticancer properties.
Lavendamycin: Another quinolinedione derivative with potential anticancer activity.
Mitomycin C: A quinone-based compound used as an anticancer agent.
Uniqueness
5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- is unique due to its specific structural features, including the dibutylamino propyl side chain. This side chain enhances the compound’s solubility and bioavailability, making it a more effective candidate for medicinal applications compared to other quinolinedione derivatives.
Eigenschaften
CAS-Nummer |
35976-65-9 |
|---|---|
Molekularformel |
C20H29N3O2 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
6-[3-(dibutylamino)propylamino]quinoline-5,8-dione |
InChI |
InChI=1S/C20H29N3O2/c1-3-5-12-23(13-6-4-2)14-8-11-21-17-15-18(24)19-16(20(17)25)9-7-10-22-19/h7,9-10,15,21H,3-6,8,11-14H2,1-2H3 |
InChI-Schlüssel |
DYIMWUCLECRKCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCCNC1=CC(=O)C2=C(C1=O)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


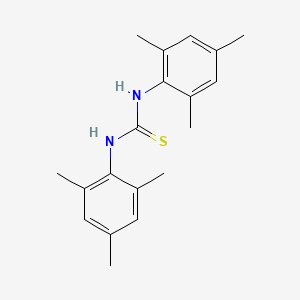
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)

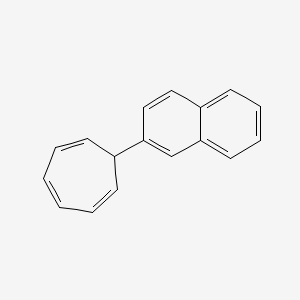
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
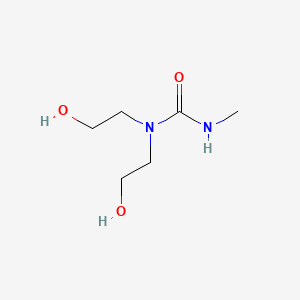
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)


